1-(Pyridin-3-ylmethyl)piperidin-3-ol
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Overview
Description
1-(Pyridin-3-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with piperidin-3-ol in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(Pyridin-3-ylmethyl)piperidin-3-one.
Reduction: Formation of 1-(Piperidin-3-ylmethyl)piperidin-3-ol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(Pyridin-3-ylmethyl)piperidin-4-ol
- 1-(Pyridin-3-ylmethyl)piperidin-3-one
- 1-(Piperidin-3-ylmethyl)piperidin-3-ol
Comparison: 1-(Pyridin-3-ylmethyl)piperidin-3-ol is unique due to the presence of both a pyridine ring and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be leveraged in specific research and industrial contexts .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-4-2-6-13(9-11)8-10-3-1-5-12-7-10/h1,3,5,7,11,14H,2,4,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMGNUKXSWZDCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397204 |
Source
|
Record name | 1-(pyridin-3-ylmethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130054-54-5 |
Source
|
Record name | 1-(pyridin-3-ylmethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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